molecular formula C12H16BrNO2 B1293086 2-bromo-N-(3-methoxybenzyl)butanamide CAS No. 1119452-46-8

2-bromo-N-(3-methoxybenzyl)butanamide

Cat. No.: B1293086
CAS No.: 1119452-46-8
M. Wt: 286.16 g/mol
InChI Key: GCSGZSBKJAWSAW-UHFFFAOYSA-N
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Scientific Research Applications

2-Bromo-N-(3-methoxybenzyl)butanamide is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

While specific safety and hazard information for “2-bromo-N-(3-methoxybenzyl)butanamide” is not available, it’s important to handle all chemicals with care. Avoid breathing in mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-methoxybenzyl)butanamide typically involves the bromination of N-(3-methoxybenzyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the butanamide chain. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-methoxybenzyl)butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed, usually in aqueous or mixed solvent systems.

Major Products Formed

    Substitution Reactions: Products include various substituted butanamides depending on the nucleophile used.

    Reduction Reactions: Products include the corresponding amine or alcohol.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methoxybenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects. The methoxy group can also undergo metabolic transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2-Bromo-N-(3-methoxybenzyl)butanamide can be compared with other similar compounds, such as:

    2-Bromo-N-(3-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    2-Bromo-N-(3-methoxybenzyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    2-Bromo-N-(3-methoxyphenyl)butanamide: Similar structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-[(3-methoxyphenyl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-11(13)12(15)14-8-9-5-4-6-10(7-9)16-2/h4-7,11H,3,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSGZSBKJAWSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC(=CC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255006
Record name 2-Bromo-N-[(3-methoxyphenyl)methyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-46-8
Record name 2-Bromo-N-[(3-methoxyphenyl)methyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[(3-methoxyphenyl)methyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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